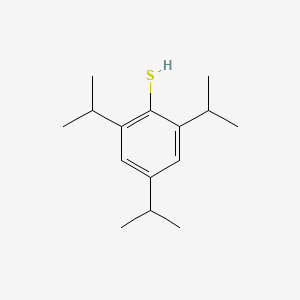

2,4,6-Triisopropylbenzenethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tri(propan-2-yl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24S/c1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6/h7-11,16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPCAAJSEQIZOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Triisopropylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Triisopropylbenzenethiol (TIPT), a sterically hindered aromatic thiol of significant interest in organic synthesis and materials science. This document consolidates available data on its physical characteristics, spectroscopic profile, and chemical reactivity. Detailed experimental protocols for its synthesis via the Newman-Kwart rearrangement and a representative reaction are provided. The unique steric environment created by the three isopropyl groups profoundly influences its reactivity, making it a valuable tool for selective chemical transformations.

Physical Properties

This compound is a compound whose physical state at ambient temperature can be a liquid, semi-solid, or solid, suggesting a melting point near room temperature.[1] The bulky isopropyl groups contribute to a high molecular weight and influence its boiling point and solubility. While experimental data is sparse, the following table summarizes the known and predicted physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄S | [2] |

| Molecular Weight | 236.42 g/mol | [3] |

| CAS Number | 22693-41-0 | [4] |

| Appearance | Colorless to off-white liquid, semi-solid, or lump | |

| Boiling Point | 81 °C at 0.2 Torr | [5] |

| Melting Point | Not available | [6] |

| Density (Predicted) | 0.937 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 7.11 ± 0.50 | [5] |

Solubility:

Qualitative assessments indicate that this compound is soluble in most common organic solvents, particularly those with low polarity.[7][8] It is expected to be highly soluble in solvents like hexane, toluene, and chloroform, and likely soluble in acetone (B3395972) and ethanol.[7] Due to its non-polar nature, it is considered immiscible with water.[6]

Spectroscopic Properties

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known spectral properties of analogous aromatic thiols and triisopropylbenzene (B8360398) derivatives, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.0 | Singlet | Aromatic C-H |

| ~3.5 - 4.0 | Septet | Isopropyl C-H (ortho) | |

| ~2.9 | Septet | Isopropyl C-H (para) | |

| ~3.3 | Singlet | Thiol S-H | |

| ~1.2-1.3 | Doublet | Isopropyl C-H₃ | |

| ¹³C NMR | ~150-155 | Singlet | Aromatic C-S |

| ~145-150 | Singlet | Aromatic C-isopropyl (ortho) | |

| ~140-145 | Singlet | Aromatic C-isopropyl (para) | |

| ~120-125 | Singlet | Aromatic C-H | |

| ~34 | Singlet | Isopropyl C-H (ortho) | |

| ~30 | Singlet | Isopropyl C-H (para) | |

| ~24 | Singlet | Isopropyl C-H₃ |

Infrared (IR) Spectroscopy (Predicted):

| Frequency Range (cm⁻¹) | Vibration |

| 3050 - 3100 | Aromatic C-H stretch |

| 2960 - 2870 | Aliphatic C-H stretch (isopropyl) |

| 2550 - 2600 | S-H stretch (thiol) |

| 1600, 1460 | Aromatic C=C stretch |

| 1385 - 1365 | C-H bend (isopropyl) |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: the nucleophilicity of the thiol group and the significant steric hindrance imposed by the flanking isopropyl groups. This steric bulk protects the sulfur atom from reacting with bulky electrophiles and can prevent undesired side reactions, leading to high selectivity in certain chemical transformations.

Key Reactions:

-

Nucleophilic Substitution: The thiolate anion, formed by deprotonation of the thiol, is a potent nucleophile and can participate in Sₙ2 reactions with various electrophiles.

-

Oxidation to Disulfides: Like other thiols, it can be oxidized to form the corresponding disulfide, bis(2,4,6-triisopropylphenyl) disulfide. This reaction can be achieved using mild oxidizing agents. The steric hindrance in the resulting disulfide contributes to its stability.

Experimental Protocols

Synthesis of this compound via Newman-Kwart Rearrangement:

A common and effective method for the synthesis of sterically hindered thiophenols is through the Newman-Kwart rearrangement.[9][10][11] This multi-step process involves the conversion of a phenol (B47542) to a thiophenol.

Disclaimer: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Formation of O-Aryl Thiocarbamate

-

To a solution of 2,4,6-triisopropylphenol (B1664003) in a suitable aprotic solvent (e.g., DMF or THF), add an equimolar amount of a strong base (e.g., sodium hydride) at 0 °C to form the corresponding phenoxide.

-

Slowly add a slight excess of N,N-dimethylthiocarbamoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting O-(2,4,6-triisopropylphenyl) N,N-dimethylthiocarbamate by recrystallization or column chromatography.

Step 2: Thermal Rearrangement

-

Heat the purified O-aryl thiocarbamate to a high temperature (typically 200-300 °C), either neat or in a high-boiling solvent (e.g., diphenyl ether).[10] The reaction progress can be monitored by TLC or GC-MS.

-

The rearrangement yields the S-(2,4,6-triisopropylphenyl) N,N-dimethylthiocarbamate.

-

Cool the reaction mixture and purify the product, if necessary.

Step 3: Hydrolysis to the Thiophenol

-

Hydrolyze the S-aryl thiocarbamate by heating with a strong base (e.g., aqueous or alcoholic KOH) under reflux.[10]

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to protonate the thiolate.

-

Extract the desired this compound with an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the final product by distillation or chromatography.

Representative Reaction: Oxidation to Bis(2,4,6-triisopropylphenyl) Disulfide

-

Dissolve this compound in a suitable solvent such as dichloromethane (B109758) or methanol.

-

Add a mild oxidizing agent (e.g., iodine in the presence of a base, or hydrogen peroxide) dropwise at room temperature.

-

Stir the reaction until the starting thiol is consumed (monitored by TLC).

-

Work up the reaction by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess oxidant, followed by water and brine.

-

Dry the organic layer, concentrate, and purify the resulting disulfide by column chromatography or recrystallization.

Visualizations

Caption: Synthetic pathway to this compound via the Newman-Kwart rearrangement.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS#:22693-41-0 | Chemsrc [chemsrc.com]

- 3. keyorganics.net [keyorganics.net]

- 4. arctomsci.com [arctomsci.com]

- 5. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 10. Newman-Kwart Rearrangement [organic-chemistry.org]

- 11. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

2,4,6-Triisopropylbenzenethiol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-triisopropylbenzenethiol, a sterically hindered thiol of significant interest in organic synthesis and potential therapeutic applications. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use, and explores its role in modern chemistry.

Core Data Presentation

This compound, also known as HSTip, is a valuable reagent in organic chemistry, primarily utilized for its unique steric properties. Its bulky isopropyl groups shield the reactive thiol functionality, enabling selective chemical transformations.

| Property | Value | Reference |

| CAS Number | 22693-41-0 | [1][2] |

| Molecular Formula | C15H24S | [2][3][4] |

| Molecular Weight | 236.42 g/mol | [2][4] |

| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Boiling Point | 81 °C at 0.2 Torr | [2] |

| pKa | 7.11 ± 0.50 (Predicted) | [2] |

| Physical Form | Colorless to off-white liquid or solid/semi-solid | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [2] |

Significance in Chemical Synthesis

The defining feature of this compound is the profound steric hindrance imparted by the three isopropyl groups flanking the thiol. This "steric shielding" is instrumental in preventing undesirable side reactions, a crucial aspect of modern synthetic chemistry.[5] For instance, in a visible-light-driven hydrocarboxylation of acrylates, this compound was employed to achieve high chemoselectivity by inhibiting common side reactions like thiol-ene additions and thiocarboxylation.[5] The use of less sterically hindered thiols in the same reaction resulted in significantly poorer selectivity.[5]

This steric bulk can also fundamentally alter or even inhibit expected chemical transformations. The disulfide derivative, bis(2,4,6-triisopropylphenyl) disulfide, demonstrates enhanced stability against premature reduction or oxidation, a property attributed directly to the protective bulk of the triisopropylphenyl groups.[5]

Experimental Protocols

The following is a detailed methodology for a key experiment involving this compound.

Synthesis of 2-Fluorothioesters

This protocol details the synthesis of 2-fluorothioesters using this compound as a key reactant.

Materials:

-

This compound

-

2-Fluoroacetic acid

-

Nitrogen (N2) gas

-

Silica (B1680970) gel for flash column chromatography

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

Under a nitrogen atmosphere, a solution of dicyclohexylcarbodiimide (1.2 mmol) in dichloromethane (10 mL) is added dropwise to a mixture of this compound (1.0 mmol), 2-fluoroacetic acid (1.2 mmol), and 4-dimethylaminopyridine (0.2 mmol) at 0°C.

-

The reaction mixture is stirred for 10 hours at 0°C.

-

The mixture is then concentrated under reduced pressure.

-

The resulting residue is purified by flash column chromatography on silica gel using a solvent system of petroleum ether/ethyl acetate (30:1) to yield the corresponding 2-fluorothioester.

Caution: This reaction should be performed in a well-ventilated fume hood due to the highly toxic nature of 2-fluoroacetic acid derivatives.

Visualizing Chemical Processes

To illustrate the logical flow of a synthetic process, the following diagram outlines the key steps in the synthesis of 2-fluorothioesters as described above.

Caption: Workflow for the synthesis of 2-fluorothioesters.

While this compound itself is not directly implicated in major signaling pathways, the thiol group is a critical functional moiety in cellular redox signaling. The following diagram illustrates a generalized mechanism of how protein thiols can be post-translationally modified in response to reactive oxygen species (ROS), a fundamental process in cell biology.

Caption: Generalized pathway of thiol modification in redox signaling.

Potential Applications in Drug Development

While research is ongoing, derivatives of the 2,4,6-triisopropylbenzene scaffold have shown potential in the development of therapeutics. For example, certain substituted 2,4,6-triisopropylbenzene compounds have been investigated for their use in preparing medicines for the treatment of diabetes. These compounds have been found to act as inhibitors of Fatty Acid-Binding Protein 4 (FABP4), suggesting a potential therapeutic avenue.

Conclusion

This compound is a specialized chemical reagent whose utility is defined by its significant steric bulk. This property allows for a high degree of selectivity in a variety of organic reactions, making it a valuable tool for chemists in research and industry. While its direct biological roles are not yet well-defined, the broader family of sterically hindered thiols and related benzene (B151609) derivatives continues to be an area of active investigation for novel therapeutic agents. This guide provides a foundational understanding of its properties and applications for professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound | 22693-41-0 [sigmaaldrich.com]

- 2. Benzenethiol, 2,4,6-tris(1-methylethyl)- | 22693-41-0 [chemicalbook.com]

- 3. This compound | CAS#:22693-41-0 | Chemsrc [chemsrc.com]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. This compound | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Purification of 2,4,6-Triisopropylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,4,6-triisopropylbenzenethiol, a sterically hindered aromatic thiol of significant interest in various fields of chemical research and development. This document details the primary synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers in the efficient preparation of this compound.

Introduction

This compound, also known as TIPT, is a bulky aromatic thiol that finds applications as a protecting group, a ligand in coordination chemistry, and a key intermediate in the synthesis of complex organic molecules. Its significant steric hindrance, imparted by the three isopropyl groups on the benzene (B151609) ring, provides unique reactivity and stability to its derivatives. This guide explores the two most common and effective methods for its synthesis: the Newman-Kwart rearrangement and the reduction of 2,4,6-triisopropylbenzenesulfonyl chloride.

Synthetic Methodologies

Two primary routes have been established for the synthesis of this compound, each with its own set of advantages and considerations.

-

The Newman-Kwart Rearrangement: This multi-step method is a reliable approach for the synthesis of aromatic thiols from the corresponding phenols. The process involves the conversion of 2,4,6-triisopropylphenol (B1664003) to an O-aryl thiocarbamate, which then undergoes a thermal rearrangement to the S-aryl thiocarbamate, followed by hydrolysis to yield the desired thiol.[1][2] The significant steric hindrance of the isopropyl groups can influence the rate of the rearrangement, often necessitating high temperatures.[3]

-

Reduction of 2,4,6-Triisopropylbenzenesulfonyl Chloride: This method offers a more direct route to the target thiol. It involves the synthesis of 2,4,6-triisopropylbenzenesulfonyl chloride from 2,4,6-triisopropylbenzene, followed by its reduction. Common reducing agents for this transformation include zinc dust in the presence of an acid or lithium aluminum hydride (LiAlH₄).[2]

Experimental Protocols

Detailed experimental procedures for the synthesis and purification of this compound are provided below.

Method 1: Synthesis via Newman-Kwart Rearrangement

This synthesis involves three key steps:

Step 1: Synthesis of O-(2,4,6-Triisopropylphenyl) Dimethylthiocarbamate

-

Procedure: To a solution of 2,4,6-triisopropylphenol and a suitable base (e.g., sodium hydride or a non-nucleophilic amine like DABCO) in an anhydrous aprotic solvent (e.g., NMP or THF), dimethylthiocarbamoyl chloride is added dropwise at a controlled temperature.[4] The reaction mixture is stirred until completion, followed by an aqueous workup and extraction with an organic solvent. The crude product is then purified, typically by recrystallization.

Step 2: Thermal Newman-Kwart Rearrangement

-

Procedure: The purified O-(2,4,6-triisopropylphenyl) dimethylthiocarbamate is heated at high temperatures (typically 200-300 °C) in a high-boiling solvent like diphenyl ether or neat, if the substrate is thermally stable.[1] The progress of the rearrangement is monitored by a suitable analytical technique (e.g., TLC or GC-MS). Due to the steric hindrance of the triisopropylphenyl group, prolonged heating may be necessary.[3]

Step 3: Hydrolysis of S-(2,4,6-Triisopropylphenyl) Dimethylthiocarbamate

-

Procedure: The crude S-aryl thiocarbamate from the previous step is hydrolyzed using a strong base, such as potassium hydroxide (B78521) in a high-boiling alcohol like ethylene (B1197577) glycol.[2] The reaction mixture is heated to reflux to ensure complete hydrolysis. After cooling, the reaction is acidified to protonate the thiolate, and the product is extracted with an organic solvent.

Method 2: Synthesis via Reduction of 2,4,6-Triisopropylbenzenesulfonyl Chloride

This synthesis involves two main steps:

Step 1: Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride

-

Procedure: 2,4,6-Triisopropylbenzene is reacted with chlorosulfonic acid at low temperatures. The reaction is typically performed in a chlorinated solvent or neat. The product is then isolated by pouring the reaction mixture onto ice, followed by filtration and washing.

Step 2: Reduction of 2,4,6-Triisopropylbenzenesulfonyl Chloride

-

Procedure with Lithium Aluminum Hydride (LiAlH₄): A solution of 2,4,6-triisopropylbenzenesulfonyl chloride in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at a low temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with water and aqueous base, and the product is extracted with an organic solvent.

Purification of this compound

The final purification of this compound is crucial to obtain a high-purity product. Due to the susceptibility of thiols to oxidation, it is advisable to perform purification steps under an inert atmosphere.

-

Distillation: The most commonly cited method for the purification of this compound is distillation under reduced pressure.[5] This technique is effective for separating the thiol from non-volatile impurities.

-

Column Chromatography: Flash column chromatography over silica (B1680970) gel can also be employed for purification. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[6]

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound and its intermediates. Note: Specific yield and purity data for the synthesis of this compound were not explicitly found in the searched literature; therefore, the data presented is based on general procedures for similar compounds.

| Parameter | Newman-Kwart Rearrangement | Reduction of Sulfonyl Chloride |

| Starting Material | 2,4,6-Triisopropylphenol | 2,4,6-Triisopropylbenzene |

| Intermediate 1 | O-(2,4,6-Triisopropylphenyl) Dimethylthiocarbamate | 2,4,6-Triisopropylbenzenesulfonyl Chloride |

| Intermediate 2 | S-(2,4,6-Triisopropylphenyl) Dimethylthiocarbamate | - |

| Typical Yield | Not specified for this specific compound | Not specified for this specific compound |

| Purity | >97% achievable with proper purification | >97% achievable with proper purification |

| Purification Method | Distillation, Column Chromatography | Distillation, Column Chromatography |

| Characterization | NMR, Mass Spectrometry | NMR, Mass Spectrometry |

Visualizations

Synthesis Workflow via Newman-Kwart Rearrangement

Caption: Workflow for the synthesis of this compound via the Newman-Kwart rearrangement.

Synthesis Workflow via Reduction of Sulfonyl Chloride

Caption: Workflow for the synthesis of this compound via the reduction of its sulfonyl chloride.

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of this compound, tailored for researchers and professionals in the chemical and pharmaceutical sciences. While general methodologies are well-established, the specific application to this sterically hindered compound may require optimization of reaction conditions to achieve high yields and purity. The provided workflows and protocols serve as a valuable starting point for the successful preparation of this important chemical building block. Further research into milder and more efficient catalytic methods for the Newman-Kwart rearrangement of sterically hindered phenols could provide more accessible routes to this compound in the future.

References

- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Newman-Kwart Rearrangement [organic-chemistry.org]

- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. 22693-41-0 | this compound | Benzene Compounds | Ambeed.com [ambeed.com]

Spectroscopic Analysis of 2,4,6-Triisopropylbenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4,6-Triisopropylbenzenethiol (CAS No. 22693-41-0). Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected spectral characteristics based on its molecular structure and furnishes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Overview

This compound is an aromatic thiol compound with the chemical formula C₁₅H₂₄S. Its structure features a benzene (B151609) ring substituted with a thiol (-SH) group and three isopropyl groups at positions 2, 4, and 6. This substitution pattern results in significant steric hindrance around the thiol functionality, which can influence its reactivity and spectroscopic properties.

Chemical Structure:

Spectroscopic Data Summary

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Predicted range: 6.9-7.2 | s | 2H | Ar-H |

| Predicted range: 3.5-4.5 | septet | 1H | p-iPr-CH |

| Predicted range: 3.0-4.0 | s | 1H | SH |

| Predicted range: 2.8-3.5 | septet | 2H | o-iPr-CH |

| Predicted range: 1.2-1.4 | d | 6H | p-iPr-CH₃ |

| Predicted range: 1.1-1.3 | d | 12H | o-iPr-CH₃ |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. 's' denotes a singlet, 'd' a doublet, and 'septet' a septet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| Predicted range: 145-155 | C -S |

| Predicted range: 140-150 | p-C -iPr |

| Predicted range: 135-145 | o-C -iPr |

| Predicted range: 120-130 | Ar-C H |

| Predicted range: 30-40 | p-iPr-C H |

| Predicted range: 25-35 | o-iPr-C H |

| Predicted range: 20-25 | p-iPr-C H₃ |

| Predicted range: 20-25 | o-iPr-C H₃ |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

IR (Infrared) Spectroscopy

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-3000 | Strong | Aliphatic C-H stretch |

| ~2550-2600 | Weak | S-H stretch |

| ~1600, ~1460 | Medium-Strong | Aromatic C=C stretch |

| ~1365-1385 | Medium | C-H bend (isopropyl gem-dimethyl) |

Note: The intensity of the S-H stretch is typically weak and may be broad.

MS (Mass Spectrometry)

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 236 | [M]⁺ (Molecular ion) |

| 221 | [M - CH₃]⁺ |

| 193 | [M - C₃H₇]⁺ |

Note: The fragmentation pattern will depend on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, number of scans).

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon atom. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal surface by applying gentle pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Data Acquisition (e.g., using Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization and a strong signal.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻ depending on the mode).

-

Analyze the fragmentation pattern to elucidate the structure of the molecule. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition of the ions.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While experimental data is not currently widespread, the predicted spectral features and detailed experimental protocols herein offer valuable guidance for researchers and scientists in drug development and related fields. The provided workflow visualization further clarifies the logical progression from sample preparation to structural elucidation. It is recommended that researchers acquiring data for this compound contribute their findings to public databases to enrich the collective scientific knowledge.

In-Depth Technical Guide: Safety and Handling of 2,4,6-Triisopropylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4,6-Triisopropylbenzenethiol (CAS No. 22693-41-0), a sterically hindered thiol compound utilized in various research and development applications. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors.[1][2] It is corrosive to metals, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2] Inhalation of its vapors can also be harmful and may cause respiratory irritation.[1][3]

GHS Hazard Statements:

-

H290: May be corrosive to metals.[1]

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₄S |

| Molecular Weight | 236.416 g/mol |

| Physical State | Solid or Semi-Solid or Liquid or Lump |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Density | Predicted: 0.937 ± 0.06 g/cm³ |

Toxicological Information

Detailed quantitative toxicological data for this compound is limited. However, the available information indicates that the substance is harmful through oral, dermal, and inhalation routes of exposure.[1] Substance accumulation in the human body may occur and could be a concern following repeated or long-term occupational exposure.[2]

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1][3] |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin)[1] |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled)[1] |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage)[1] |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[3] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

| PPE Category | Specification |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., PVC).[2] |

| Skin and Body Protection | Long-sleeved lab coat, overalls, and a PVC apron.[2] For larger quantities or in case of severe exposure risk, a PVC protective suit may be necessary.[2] |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator should be worn. |

Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and exposure.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid all personal contact, including inhalation of vapors.[1]

-

Do not eat, drink, or smoke in the work area.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

-

Keep containers securely sealed when not in use.[1]

Storage:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep in the original, tightly sealed container.[1]

-

Store away from incompatible materials.

Experimental Protocols: Safe Handling of Thiols

The following protocols are recommended for handling this compound and other volatile thiols to mitigate their strong, unpleasant odors and ensure safety.

6.1. General Workflow for Handling Thiols

Caption: General workflow for safely handling thiols in a laboratory setting.

6.2. Decontamination of Glassware

All glassware that has been in contact with this compound must be decontaminated to neutralize the thiol and its odor.

-

Preparation of Bleach Bath: Prepare a 10% aqueous solution of sodium hypochlorite (B82951) (household bleach) in a designated container within the fume hood.

-

Decontamination: Immediately after use, rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the thiol. The rinsate should be collected as hazardous waste.

-

Soaking: Submerge the rinsed glassware in the bleach bath for at least 2-4 hours, or overnight for heavily contaminated items. The bleach will oxidize the thiol to less odorous sulfonic acids.

-

Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse thoroughly with water, and then wash with a standard laboratory detergent.

Emergency Procedures

In the event of an emergency involving this compound, follow these procedures.

7.1. First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

7.2. Spill Response

The appropriate response to a spill will depend on its size and location.

Caption: Logical workflow for responding to a this compound spill.

Small Spills (inside a fume hood):

-

Ensure the fume hood is operating correctly.

-

Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[1]

-

Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Wipe the spill area with a cloth dampened with a 10% bleach solution, followed by a water rinse.

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert others in the vicinity.

-

If it is safe to do so, increase ventilation to the area.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without appropriate training and personal protective equipment.

Disposal

All waste contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

This technical guide is intended to provide essential safety and handling information. Always consult the most recent Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety policies and procedures.

References

The Shielding Effect: A Technical Guide to the Steric Hindrance of 2,4,6-Triisopropylbenzenethiol in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Triisopropylbenzenethiol, a sterically demanding aromatic thiol, presents a unique profile of reactivity and selectivity in organic synthesis. The strategic placement of three bulky isopropyl groups on the benzene (B151609) ring profoundly influences its participation in various reactions. This technical guide provides an in-depth analysis of the steric hindrance effects of this compound, offering a valuable resource for chemists aiming to leverage its distinct properties in the design of novel synthetic methodologies and the development of complex molecules. This document details its impact on nucleophilic substitution and its emerging role as a ligand in transition metal catalysis, supported by quantitative data, experimental protocols, and visual diagrams to elucidate key concepts.

Introduction: The Concept of Steric Hindrance

Steric hindrance is a fundamental concept in organic chemistry, referring to the influence of the spatial arrangement of atoms and groups within a molecule on its reactivity. Bulky substituents can impede the approach of reagents to a reactive center, thereby slowing down or even preventing a chemical reaction. In the case of this compound, the three isopropyl groups ortho and para to the thiol functionality create a sterically congested environment around the sulfur atom. This "shielding effect" dictates its chemical behavior, often leading to unique selectivity and stability compared to less substituted thiols.

Steric Effects in Nucleophilic Substitution Reactions

The nucleophilicity of a thiol is a key determinant of its reactivity in substitution reactions. While thiols are generally potent nucleophiles, the steric bulk of this compound significantly modulates this property.

Synthesis of Sterically Hindered Thioesters

A notable application of this compound is in the synthesis of sterically encumbered thioesters. The reaction with acyl chlorides, for instance, proceeds despite the steric hindrance, showcasing the inherent reactivity of the thiol group.

Table 1: Synthesis of S-(2,4,6-triisopropyl)phenyl α-chlorothioacetate

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | Chloroacetyl chloride | S-(2,4,6-triisopropyl)phenyl α-chlorothioacetate | 89 |

This data highlights the successful synthesis of a sterically hindered thioester, although a direct comparison with a less hindered thiol under identical conditions would be necessary to quantify the precise impact of steric hindrance on the reaction rate and yield.

Experimental Protocol: Synthesis of S-(2,4,6-triisopropyl)phenyl α-chlorothioacetate

Objective: To synthesize a sterically hindered thioester via the acylation of this compound.

Materials:

-

This compound

-

Chloroacetyl chloride

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) and a catalytic amount of DMAP in dichloromethane at 0 °C, add chloroacetyl chloride (1.1 eq).

-

Slowly add pyridine (1.2 eq) dropwise to the reaction mixture.

-

Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure S-(2,4,6-triisopropyl)phenyl α-chlorothioacetate.

Role in Transition Metal Catalysis: A Bulky Ligand

The steric bulk of this compound makes its corresponding thiolate a compelling candidate for a ligand in transition metal catalysis. Bulky ligands are known to influence the coordination sphere of the metal center, promoting specific reaction pathways and enhancing selectivity.

While specific examples detailing the use of this compound as a primary ligand in well-established cross-coupling reactions are not extensively documented in the readily available literature, the principles of ligand design suggest its potential utility. The steric hindrance can facilitate reductive elimination, a key step in many catalytic cycles, and can also be exploited to control regioselectivity and enantioselectivity.

Table 2: Potential Applications in Catalysis

| Catalytic Reaction | Potential Role of 2,4,6-Triisopropylbenzenethiolate Ligand | Expected Outcome due to Steric Hindrance |

| Suzuki-Miyaura Coupling | Stabilize the active catalyst; promote reductive elimination | Increased efficiency for sterically demanding substrates; potential for high selectivity. |

| Buchwald-Hartwig Amination | Influence the coordination of the amine and aryl halide | Control of regioselectivity in reactions with multiple reactive sites. |

| C-H Activation | Create a specific coordination environment for selective C-H bond cleavage | Enhanced selectivity for a particular C-H bond in a complex molecule. |

Further research is warranted to explore and quantify the performance of 2,4,6-triisopropylbenzenethiolate as a ligand in these and other important catalytic transformations.

Spectroscopic Data

The structural features of this compound can be confirmed by spectroscopic methods. While a publicly available, definitive spectrum for this specific compound is not readily accessible, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 | s | 2H | Aromatic C-H | |

| ~3.5 | septet | 1H | para-CH(CH₃)₂ | |

| ~2.9 | septet | 2H | ortho-CH(CH₃)₂ | |

| ~1.3 | d | 6H | para-CH(CH ₃)₂ | |

| ~1.2 | d | 12H | ortho-CH(CH ₃)₂ | |

| ~3.4 | s | 1H | S-H | |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| ~150 | Aromatic C-S | |||

| ~148 | Aromatic para-C-iPr | |||

| ~145 | Aromatic ortho-C-iPr | |||

| ~121 | Aromatic C-H | |||

| ~34 | para-C H(CH₃)₂ | |||

| ~30 | ortho-C H(CH₃)₂ | |||

| ~24 | para-CH(C H₃)₂ | |||

| ~23 | ortho-CH(C H₃)₂ |

These are predicted values and require experimental verification.

Visualizing Steric Hindrance and Reaction Workflows

Diagrams

Caption: Steric hindrance in the acylation of this compound.

Caption: Experimental workflow for the synthesis of a sterically hindered thioester.

Conclusion

The pronounced steric hindrance of this compound is a defining characteristic that governs its reactivity and utility in organic synthesis. While it can pose challenges in certain transformations, this steric bulk can be strategically exploited to achieve high selectivity and to construct complex, sterically congested molecules. Its potential as a bulky ligand in transition metal catalysis is an area ripe for further exploration, promising the development of novel and highly selective catalytic systems. This guide provides a foundational understanding for researchers to harness the unique properties of this intriguing building block in their synthetic endeavors.

The Shielding Power of Three: A Technical Guide to 2,4,6-Triisopropylbenzenethiol in Coordination Chemistry

An in-depth exploration for researchers, scientists, and drug development professionals on the pivotal role of the bulky thiol ligand, 2,4,6-triisopropylbenzenethiol, in shaping the landscape of modern coordination chemistry.

Introduction

In the intricate world of coordination chemistry, the design and selection of ligands are paramount to dictating the structure, stability, and reactivity of metal complexes. Among the diverse arsenal (B13267) of ligands, sterically hindered thiols have emerged as powerful tools for creating unique coordination environments. This guide focuses on this compound (TIPT), a remarkably bulky thiol whose three isopropyl groups impart profound steric shielding. This steric hindrance is not a mere impediment but a design element that allows for the stabilization of unusual oxidation states and low-coordination numbers, the modulation of electronic properties, and the enhancement of catalytic activity and selectivity. This technical document will delve into the synthesis, properties, and extensive applications of TIPT in coordination chemistry, providing researchers with the foundational knowledge to harness its unique characteristics.

Physicochemical Properties of this compound

This compound, also known as TIPT, is a solid or semi-solid with the chemical formula C₁₅H₂₄S.[1] Its defining feature is the presence of three bulky isopropyl groups positioned ortho and para to the thiol functionality on the benzene (B151609) ring.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 22693-41-0 | [1] |

| Molecular Formula | C₁₅H₂₄S | [1] |

| Molecular Weight | 236.42 g/mol | |

| Physical Form | Solid or Semi-Solid | [1] |

| Storage Temperature | 2-8°C under inert atmosphere | [1] |

Safety Information: TIPT is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment should be worn when handling this compound.

Synthesis of this compound and its Metal Complexes

A general understanding of the synthetic routes to TIPT and its coordination compounds is crucial for their application in research.

Synthesis of this compound

General Synthesis of Metal Thiolate Complexes

The synthesis of metal complexes with the 2,4,6-triisopropylbenzenethiolate (TIPT⁻) ligand typically involves the reaction of a suitable metal salt with the deprotonated thiol. The following is a generalized experimental protocol:

Materials:

-

This compound (TIPT-H)

-

A suitable base (e.g., sodium hydride, potassium hydroxide, or an amine base like triethylamine)[2]

-

An appropriate metal salt (e.g., NiCl₂, CoCl₂, Pd(OAc)₂)

-

Anhydrous, deoxygenated solvents (e.g., tetrahydrofuran (B95107) (THF), methanol, ethanol)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in the chosen anhydrous solvent.

-

Add a stoichiometric amount of the base to deprotonate the thiol, forming the corresponding thiolate salt (TIPT⁻). The reaction mixture is typically stirred at room temperature to ensure complete deprotonation.

-

In a separate Schlenk flask, dissolve the metal salt in the same or a compatible anhydrous solvent.

-

Slowly add the solution of the metal salt to the solution of the TIPT⁻ ligand with vigorous stirring.

-

The reaction mixture is then stirred for a specified period, which can range from a few hours to overnight, and may require heating (reflux) to facilitate the reaction.[3]

-

Upon completion of the reaction, the product may precipitate out of the solution. If so, it can be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials and byproducts, and then dried under vacuum.

-

If the product remains in solution, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from an appropriate solvent system.

Characterization: The synthesized complexes are typically characterized by a suite of analytical techniques, including:

-

X-ray Crystallography: To determine the solid-state molecular structure, including bond lengths and angles.

-

NMR Spectroscopy (¹H, ¹³C): To elucidate the structure in solution.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of the ligand and metal-ligand bonds.

-

UV-Vis Spectroscopy: To probe the electronic transitions within the complex.

-

Elemental Analysis: To confirm the empirical formula of the synthesized compound.

The Steric Influence of TIPT in Coordination Chemistry

The three isopropyl groups of the TIPT ligand create a sterically crowded environment around the metal center. This steric bulk has several significant consequences:

-

Stabilization of Low-Coordination Numbers: The large steric footprint of the TIPT ligands can prevent the coordination of additional ligands to the metal center, thereby stabilizing complexes with unusually low coordination numbers (e.g., two or three).

-

Prevention of Polynuclear Complex Formation: The steric hindrance can inhibit the formation of bridging thiolate ligands, favoring the formation of discrete mononuclear complexes.

-

Kinetic Stabilization: The bulky groups can kinetically stabilize reactive metal centers by physically blocking the approach of reactants.

-

Influence on Geometry: The steric demands of the TIPT ligands can enforce unusual coordination geometries around the metal ion.

Structural Data of Metal Complexes with Bulky Ligands

While specific X-ray crystallographic data for transition metal complexes of 2,4,6-triisopropylbenzenethiolate were not found in the provided search results, data for a cobalt(II) complex with the structurally similar 2,4,6-triisopropylbenzoate ligand provides insight into the coordination environment of a sterically demanding ligand.

Table 1: Selected Bond Lengths and Angles for [Co(C₁₆H₂₃O₂)₂(C₃H₄N₂)₂] [1][4]

| Parameter | Value |

| Bond Lengths (Å) | |

| Co—O | 1.97 (avg) |

| Co—N | 2.03 (avg) |

| Bond Angles (°) | |

| O—Co—O | 92.27(18) |

| N—Co—N | 108.5(3) |

| O—Co—N | 106.9 - 121.08(14) |

This data illustrates a distorted tetrahedral geometry around the cobalt(II) center, a direct consequence of the steric bulk of the 2,4,6-triisopropylphenyl groups.[4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for characterizing metal complexes. The electronic and vibrational spectra provide valuable information about the bonding and structure of the complexes.

Table 2: General Spectroscopic Data for Metal-Thiolate Complexes [3]

| Spectroscopic Technique | Observed Features | Interpretation |

| Infrared (IR) Spectroscopy | Appearance of new bands in the low-frequency region (typically 400-600 cm⁻¹). | These bands are often assigned to the metal-sulfur (M-S) stretching vibrations, confirming the coordination of the thiolate ligand to the metal center. |

| UV-Vis Spectroscopy | Intense absorption bands in the UV and visible regions. | These bands are typically due to ligand-to-metal charge transfer (LMCT) transitions from the sulfur p-orbitals to the metal d-orbitals. The energy of these transitions can provide information about the electronic structure of the complex. |

| ¹H NMR Spectroscopy | Shifts in the resonances of the ligand protons upon coordination. | The changes in chemical shifts can provide information about the coordination mode of the ligand and the geometry of the complex in solution. |

Applications in Catalysis

The unique steric and electronic properties imparted by the TIPT ligand make its metal complexes promising candidates for various catalytic applications.

Palladium-Catalyzed Cross-Coupling Reactions

Bulky phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands are known to enhance the catalytic activity of palladium in cross-coupling reactions such as the Suzuki-Miyaura coupling.[5][6][7] The steric bulk of these ligands promotes the formation of monoligated, highly active palladium(0) species. While specific examples of TIPT-ligated palladium catalysts in Suzuki coupling were not found, the principles suggest that the steric hindrance of TIPT could similarly promote high catalytic activity.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts are gaining prominence for C-S cross-coupling reactions.[8] The use of bulky ligands can be crucial in these systems to prevent catalyst deactivation and promote efficient catalysis. The TIPT ligand, with its significant steric bulk, could be beneficial in stabilizing the active nickel species and facilitating the reductive elimination step.

Hydrodesulfurization (HDS)

Hydrodesulfurization is a critical industrial process for removing sulfur from fossil fuels.[8] Molybdenum-based catalysts, often promoted with cobalt or nickel, are commonly used.[8] The mechanism involves the adsorption of the sulfur-containing organic molecule onto the catalyst surface, followed by C-S bond cleavage and hydrogenation. Bulky thiolate ligands can be used to synthesize molecular models of the active sites in HDS catalysts, allowing for detailed mechanistic studies. The steric and electronic properties of the TIPT ligand could be tuned to mimic different aspects of the catalytic surface.

Conclusion

This compound stands out as a ligand of significant utility in coordination chemistry. Its pronounced steric bulk provides a powerful means to control the coordination environment of metal ions, enabling the synthesis of complexes with unique structural and reactive properties. While the full scope of its applications is still being explored, the principles outlined in this guide demonstrate the immense potential of TIPT in the design of novel catalysts and functional inorganic materials. For researchers and professionals in drug development and materials science, a thorough understanding of the role of such bulky ligands is essential for the rational design of next-generation metal-based systems. Further research into the synthesis and catalytic activity of a broader range of TIPT-metal complexes is warranted to fully unlock the potential of this versatile ligand.

References

- 1. Bis(1H-pyrazole-κN 2)bis(2,4,6-triisopropylbenzoato-κO)cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103040815B - Application of 2,4,6-triisopropylbenzene compounds in preparation of medicines for treating diabetes - Google Patents [patents.google.com]

- 3. Spectroscopic and DFT Investigation of [M{HB(3,5-iPr2pz)3}(SC6F5)] (M = Mn, Fe, Co, Ni, Cu, and Zn) Model Complexes: Periodic Trends in Metal-thiolate Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bis(1H-pyrazole-κN)bis-(2,4,6-tri-isopropyl-benzoato-κO)cobalt(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. imoa.info [imoa.info]

A Technical Guide to Novel Reactions Utilizing 2,4,6-Triisopropylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzenethiol (TripSH), a sterically hindered aromatic thiol, has emerged as a powerful tool in modern organic synthesis. Its unique electronic and steric properties make it an exceptional hydrogen atom transfer (HAT) catalyst, enabling a variety of novel transformations, particularly in the realm of photoredox catalysis. This technical guide provides an in-depth exploration of the burgeoning applications of TripSH, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its adoption and further innovation in chemical research and drug development.

Core Application: Photocatalytic Anti-Markovnikov Hydroamination of Alkenes

A paramount application of this compound is its role as a co-catalyst in the photoredox-mediated anti-Markovnikov hydroamination of unactivated alkenes. This reaction provides a direct and atom-economical method for the synthesis of valuable secondary amines, which are prevalent motifs in pharmaceuticals and biologically active compounds.

Mechanistic Overview

The reaction is initiated by the photoexcitation of an iridium-based photocatalyst, which then oxidizes a primary amine to generate a highly reactive aminium radical cation. This radical species undergoes an anti-Markovnikov addition to the alkene, forming a carbon-centered radical. The crucial role of this compound is to then act as a hydrogen atom donor, quenching the carbon radical to afford the desired secondary amine product and generating a thiyl radical. The thiyl radical is then reduced by the photocatalyst in its reduced state to regenerate the ground-state photocatalyst and the thiol, thus completing the catalytic cycle.

Quantitative Data Summary

The following table summarizes the yields of various secondary amines synthesized via this methodology, demonstrating the broad substrate scope of the reaction.

| Entry | Alkene | Amine | Product | Yield (%)[1] |

| 1 | 1-Octene | Cyclohexylamine | N-Cyclohexyloctan-2-amine | 85 |

| 2 | Styrene | Benzylamine | N-Benzyl-2-phenylethanamine | 78 |

| 3 | α-Methylstyrene | n-Butylamine | N-Butyl-2-phenylpropan-2-amine | 92 |

| 4 | 1-Decene | Isopropylamine | N-Isopropyldecan-2-amine | 88 |

| 5 | Cyclohexene | Aniline | N-Phenylcyclohexanamine | 65 |

| 6 | 4-Vinylpyridine | Piperidine | 4-(1-(Piperidin-1-yl)ethyl)pyridine | 72 |

| 7 | Methyl acrylate | Morpholine | Methyl 3-morpholinopropanoate | 95 |

Table 1: Representative yields for the photocatalytic anti-Markovnikov hydroamination of various alkenes with primary and secondary amines.

Detailed Experimental Protocol

General Procedure for the Photocatalytic Anti-Markovnikov Hydroamination of Alkenes:

A 10 mL oven-dried Schlenk tube is charged with a magnetic stir bar, Ir(ppy)₃ (1 mol%), this compound (10 mol%), and the desired amine (1.0 mmol). The tube is sealed with a rubber septum, evacuated, and backfilled with argon (this cycle is repeated three times). Anhydrous and degassed solvent (e.g., acetonitrile (B52724) or dioxane, 5 mL) is added via syringe, followed by the alkene (1.2 mmol). The reaction mixture is then irradiated with a blue LED lamp (450 nm) at room temperature with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired secondary amine product.

Discovering Further Novel Reactions

The utility of this compound extends beyond hydroamination. Its capacity to act as a potent HAT catalyst opens avenues for a range of other radical-mediated transformations. Ongoing research is exploring its application in areas such as:

-

Photocatalytic Giese-Type Reactions: The addition of radicals to electron-deficient alkenes is a powerful C-C bond-forming strategy. TripSH can be employed to generate alkyl radicals from various precursors, which then undergo Giese-type additions.

-

Radical Cyclizations: Intramolecular radical additions to unsaturated systems are a cornerstone of cyclic molecule synthesis. The clean and efficient generation of radicals using TripSH under mild photoredox conditions is being investigated for the construction of complex ring systems.

-

Decarboxylative Functionalizations: The generation of radicals from carboxylic acid derivatives via photoredox-mediated decarboxylation is a valuable synthetic tool. TripSH can play a key role in the hydrogen atom transfer steps of these processes, leading to the formation of new C-C or C-heteroatom bonds.

As research in these areas matures, this guide will be updated to include detailed protocols and data for these emerging applications.

Conclusion

This compound is a versatile and powerful reagent in modern organic chemistry. Its role as a highly effective hydrogen atom transfer catalyst in photoredox reactions has enabled the development of novel and efficient synthetic methodologies, most notably the anti-Markovnikov hydroamination of alkenes. The detailed protocols and data presented in this guide are intended to empower researchers to harness the full potential of this remarkable molecule in their synthetic endeavors, from fundamental research to the development of new therapeutic agents. The ongoing exploration of its reactivity promises to uncover even more innovative transformations in the near future.

References

An In-depth Technical Guide on the Theoretical and Computational Studies of 2,4,6-Triisopropylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropylbenzenethiol is a sterically hindered aromatic thiol that has garnered interest in various chemical and pharmaceutical research areas. The bulky isopropyl groups at the ortho and para positions create a unique chemical environment around the thiol functional group, significantly influencing its reactivity and potential applications. This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside available experimental data and potential applications in drug development.

The strategic placement of the isopropyl groups imparts significant steric shielding to the sulfur atom. This steric hindrance plays a crucial role in directing the selectivity of chemical reactions, often preventing undesired side reactions and stabilizing reactive intermediates. These characteristics make it a valuable tool in organic synthesis and a molecule of interest for designing targeted therapeutic agents.

Molecular Properties and Structure

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 22693-41-0 | [1] |

| Molecular Formula | C₁₅H₂₄S | [1] |

| Molecular Weight | 236.42 g/mol | [2] |

| Appearance | Solid or Semi-Solid or Liquid or Lump | [2] |

| Purity | >97% | [3] |

| Storage Temperature | 2-8°C under inert atmosphere | [2] |

Theoretical and Computational Studies

While specific computational studies exclusively focused on this compound are limited in publicly accessible literature, we can infer its properties based on theoretical studies of related sterically hindered aromatic thiols. DFT calculations are a powerful tool for predicting molecular geometries, electronic properties, and spectroscopic signatures.

A proposed workflow for the computational analysis of this compound is outlined below. This workflow is standard in computational chemistry for characterizing a molecule of interest.

Caption: Proposed DFT workflow for theoretical characterization.

Optimized Geometry and Steric Hindrance

DFT calculations would likely reveal a non-planar arrangement of the isopropyl groups relative to the benzene (B151609) ring to minimize steric strain. The C-S-H bond angle and the torsion angles involving the isopropyl groups would be key parameters to determine the extent of steric shielding around the thiol functionality.

Electronic Properties

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), are crucial for understanding the reactivity of this compound.

-

HOMO and LUMO: The HOMO is expected to be localized primarily on the sulfur atom and the aromatic ring, indicating their role as the primary sites for electrophilic attack. The LUMO distribution would indicate the likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron density distribution. The region around the sulfur atom is expected to show a negative electrostatic potential, making it a potential site for interaction with electrophiles or for hydrogen bonding.

Experimental Data

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published in peer-reviewed journals. However, typical spectral characteristics can be inferred from data available from chemical suppliers and from the analysis of similar compounds.

Table 2: Predicted and Reported Spectroscopic Data for this compound

| Spectroscopic Technique | Expected/Reported Chemical Shifts (δ) or Wavenumber (cm⁻¹) |

| ¹H NMR | Aromatic protons (2H, singlet), Isopropyl CH (3H, septet), Isopropyl CH₃ (18H, doublet), SH (1H, singlet). |

| ¹³C NMR | Aromatic carbons, Isopropyl CH and CH₃ carbons. |

| IR Spectroscopy | S-H stretching (around 2550 cm⁻¹), C-S stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching. |

| UV-Vis Spectroscopy | Absorption bands characteristic of substituted benzene rings. |

Note: Specific chemical shift and wavenumber values would require experimental determination or high-level computational prediction.

Synthesis and Reactivity

Synthesis

Caption: Plausible synthetic route to the target molecule.

General Experimental Protocol (Hypothetical):

-

Sulfonation of 1,3,5-Triisopropylbenzene: 1,3,5-triisopropylbenzene is reacted with a sulfonating agent, such as fuming sulfuric acid (oleum), to introduce a sulfonic acid group onto the aromatic ring, yielding 2,4,6-triisopropylbenzenesulfonic acid.

-

Reduction of the Sulfonic Acid: The resulting sulfonic acid is then reduced to the corresponding thiol. This can be achieved using various reducing agents, such as zinc dust in an acidic medium or a strong reducing agent like lithium aluminum hydride.

-

Purification: The final product, this compound, is then purified using standard laboratory techniques such as distillation or chromatography.

Reactivity

The reactivity of this compound is dominated by the steric hindrance around the thiol group. This steric bulk can:

-

Prevent Dimerization: The bulky isopropyl groups hinder the oxidation of the thiol to a disulfide, increasing its stability.

-

Control Reaction Selectivity: In reactions where the thiol acts as a nucleophile, the steric hindrance can favor attack at less sterically crowded electrophilic centers.

-

Stabilize Reactive Intermediates: The steric bulk can provide a protective environment for radical or ionic intermediates, influencing the reaction pathway.

Applications in Drug Development

The unique properties of sterically hindered thiols make them interesting scaffolds for drug design. While specific applications of this compound in drug development are not extensively documented, related compounds have shown promise. A patent has disclosed the use of substituted 2,4,6-triisopropylbenzene compounds in the preparation of medicines for treating diabetes, suggesting a potential therapeutic area for this class of molecules.[4]

The thiol group is known to interact with various biological targets, and the steric hindrance in this compound could be exploited to achieve selective binding to specific protein pockets.

Caption: Logic flow for drug development potential.

Potential roles for sterically hindered thiols in medicinal chemistry include:

-

Enzyme Inhibitors: The thiol group can act as a coordinating ligand to metal ions in enzyme active sites, while the bulky scaffold provides selectivity.

-

Antioxidants: The hindered nature of the thiol may modulate its antioxidant properties, potentially leading to more controlled radical scavenging.

-

Delivery Moieties: The lipophilic nature of the triisopropylphenyl group could be utilized to improve the pharmacokinetic properties of a drug.

Conclusion

This compound is a molecule with intriguing properties stemming from its significant steric hindrance. While comprehensive theoretical and experimental data are not yet abundant in the public domain, this guide provides a framework for understanding its potential based on the principles of computational chemistry and the known reactivity of related compounds. Further research, particularly in-depth computational studies and the exploration of its biological activity, is warranted to fully elucidate the potential of this unique sterically hindered thiol in both synthetic chemistry and drug discovery.

References

- 1. This compound | C15H24S | CID 613579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 22693-41-0 [sigmaaldrich.com]

- 3. keyorganics.net [keyorganics.net]

- 4. CN103040815B - Application of 2,4,6-triisopropylbenzene compounds in preparation of medicines for treating diabetes - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 2,4,6-Triisopropylbenzenethiol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Triisopropylbenzenethiol. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a robust framework for its determination. It includes detailed experimental protocols for established solubility measurement techniques, such as the isothermal equilibrium method, gravimetric analysis, and modern spectroscopic and chromatographic approaches. Furthermore, this guide presents a logical workflow for solubility determination and a qualitative assessment of its expected solubility in a range of common organic solvents based on chemical principles.

Introduction

This compound is a sterically hindered aromatic thiol of interest in various fields of chemical research and development, including organic synthesis and materials science. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction media, for purification processes such as recrystallization, and for its formulation in various applications. This guide addresses the current information gap regarding the quantitative solubility of this compound and provides the necessary tools for researchers to determine it.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Qualitative Solubility |

| Hexane | Nonpolar | High |

| Toluene | Nonpolar Aromatic | High |

| Diethyl Ether | Weakly Polar | High |

| Chloroform | Weakly Polar | High |

| Ethyl Acetate | Moderately Polar | Moderate to High |

| Acetone | Polar Aprotic | Moderate |

| Dichloromethane | Weakly Polar | High |

| Methanol | Polar Protic | Low to Moderate |

| Ethanol | Polar Protic | Low to Moderate |

| Acetonitrile | Polar Aprotic | Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate |

| Water | Polar Protic | Low / Insoluble |

Experimental Protocols for Solubility Determination

The following section details several robust methods for the quantitative determination of the solubility of this compound.

Isothermal Equilibrium Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.[1][2][3]

Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.[1][2]

Materials:

-

This compound

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of the respective organic solvents. A visible excess of solid should remain.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[3]

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

-

Analyze the diluted filtrate to determine the concentration of this compound.

Gravimetric Analysis

This is a simple and direct method for determining solubility, particularly when the solute is non-volatile.[4][5][6][7]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[4][7]

Materials:

-

Saturated solution prepared as in the Isothermal Equilibrium Method

-

Pre-weighed, solvent-resistant evaporating dish or watch glass

-

Pipette

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution of this compound in the desired solvent as described in the Isothermal Equilibrium Method.

-

Carefully pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a gentle stream of inert gas can be used.

-

Once the solvent has evaporated, place the dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

Data Analysis: The solubility (S) in g/L can be calculated using the following formula: S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate taken (L)